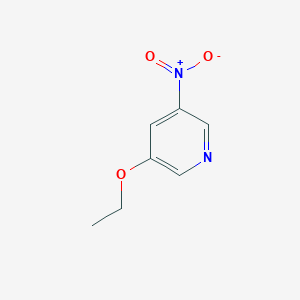

3-Ethoxy-5-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

3-ethoxy-5-nitropyridine |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7-3-6(9(10)11)4-8-5-7/h3-5H,2H2,1H3 |

InChI Key |

OLKSUUUGNYOTKU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN=CC(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Significance of the Pyridine Nucleus in Organic Chemistry and Materials Science

The pyridine (B92270) nucleus is a six-membered aromatic ring containing one nitrogen atom, a structural feature that imparts a unique set of chemical properties. As a heterocyclic aromatic compound, it is a fundamental building block in a vast array of natural and synthetic molecules. baranlab.org In the realm of biochemistry, the pyridine motif is central to essential biomolecules such as the coenzymes NAD⁺ (nicotinamide adenine dinucleotide), which is vital for cellular energy production. nih.gov Its derivatives, including niacin (vitamin B3), further underscore its biological importance. baranlab.org

In organic chemistry, pyridine and its derivatives are extensively used as solvents, reagents, and versatile scaffolds for chemical synthesis. baranlab.orgacs.org The nitrogen atom in the ring makes pyridine a polar and weakly basic compound (pKa of 5.2), allowing it to function as a Lewis base and nucleophile in a variety of reactions. nih.gov This reactivity is fundamental to its role in catalysis and as an intermediate in the synthesis of complex molecules. acs.org The pyridine scaffold's ability to improve water solubility is a valuable trait in the design of pharmaceutically active molecules. baranlab.org

Furthermore, the applications of pyridine extend into materials science, where its derivatives are integral to the creation of functional nanomaterials, ligands for organometallic compounds, and catalysts for asymmetric synthesis. baranlab.org The pyridine moiety is a crucial structural component in numerous drugs, agrochemicals, and functional materials, making it a privileged scaffold in medicinal chemistry and drug design. acs.orgntnu.nosigmaaldrich.com

Overview of Nitropyridines: Foundational Academic Insights

Nitropyridines are pyridine (B92270) derivatives that incorporate one or more nitro groups (–NO₂) onto the aromatic ring. From a synthetic chemistry perspective, these compounds are valuable and readily available precursors for a wide range of more complex heterocyclic systems. sigmaaldrich.comnih.gov The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, activating it for certain types of reactions while deactivating it for others. This "synthetic chameleon" nature allows the nitro group to serve as a precursor for other functionalities, such as amino, cyano, or formyl groups. nih.gov

Nitropyridines themselves can exhibit biological activity and are of particular interest in medicinal chemistry. google.com They are key intermediates in the synthesis of compounds with diverse therapeutic potential, including antitumor, antiviral, and anti-neurodegenerative agents. sigmaaldrich.comnih.gov For instance, nitropyridine fragments have been incorporated into hybrid molecules with good antimalarial activity and into compounds designed as potent anticancer agents. mdpi.com Despite their utility, nitropyridines have been considered an underexplored class of compounds, historically due to the limited methods available for their synthesis and functionalization. nih.gov However, recent advancements are paving the way for more active exploration of their properties and applications. nih.gov

Contextualizing 3 Ethoxy 5 Nitropyridine Within Pyridine Chemistry

Detailed academic research focusing specifically on 3-Ethoxy-5-nitropyridine is limited in publicly available literature. The compound is primarily recognized as a building block or intermediate in organic synthesis, available from various chemical suppliers. Its fundamental properties are summarized in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| CAS Number | Not consistently assigned; often confused with isomers. |

| Appearance | Expected to be a solid at room temperature. |

Structurally, this compound is a 3,5-disubstituted pyridine (B92270). This substitution pattern is of significant interest in medicinal chemistry, with many compounds featuring this arrangement exhibiting potent biological activities, including antimicrobial and antitubercular effects. nih.govnih.gov The molecule contains an electron-donating ethoxy group (–OCH₂CH₃) at the 3-position and a strong electron-withdrawing nitro group (–NO₂) at the 5-position. This electronic arrangement makes the pyridine ring particularly electron-deficient and influences its reactivity.

The presence of the nitro group at the 5-position and the ethoxy group at the 3-position would direct nucleophilic substitution reactions primarily to the positions ortho and para to the nitro group (positions 2, 4, and 6), which are activated by its electron-withdrawing effect. For example, studies on related 3-nitropyridines show that they can undergo nucleophilic substitution of hydrogen at the position para to the nitro group (the 2-position). researchgate.net

Research Challenges and Opportunities in the Synthesis and Reactivity of Nitro Substituted Pyridines

Direct Nitration Strategies for Ethoxypyridine Derivatives

Direct nitration of ethoxypyridine derivatives stands as a primary method for the introduction of a nitro group onto the pyridine ring. This approach leverages the principles of electrophilic aromatic substitution, where careful control of reaction parameters is crucial for achieving the desired regioselectivity and optimizing yields.

Electrophilic Aromatic Substitution Approaches

The nitration of pyridine and its derivatives is inherently challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated towards electrophilic attack upon protonation of the ring nitrogen under typical acidic nitrating conditions. researchgate.net However, the presence of an electron-donating group, such as an ethoxy substituent, can facilitate this transformation. The most common method for the nitration of ethoxypyridine involves the use of a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. thieme-connect.com

Alternative nitrating agents have also been explored to circumvent the harsh conditions of mixed acids. Dinitrogen pentoxide (N₂O₅) in an organic solvent has been shown to be an effective reagent for the nitration of pyridines. researchgate.netntnu.noresearchgate.net This method often proceeds through the formation of an N-nitropyridinium ion intermediate, which then rearranges to the 3-nitropyridine product. researchgate.netresearchgate.net

Regioselectivity Control in Nitration Processes

The regiochemical outcome of the nitration of 3-ethoxypyridine (B173621) is governed by the directing effects of the substituents on the pyridine ring. The ethoxy group at the 3-position is an ortho-, para-director. In the case of 3-ethoxypyridine, the positions ortho to the ethoxy group are C2 and C4, and the para position is C6. However, electrophilic substitution on the pyridine ring is generally favored at the 3- and 5-positions relative to the ring nitrogen.

For 3-ethoxypyridine, nitration predominantly occurs at the 2-position, with some substitution also observed at the 6-position. abertay.ac.uk The formation of 3-ethoxy-5-nitropyridine via direct nitration of 3-ethoxypyridine is therefore not the major pathway. The directing effect of the ethoxy group and the inherent reactivity of the pyridine ring system guide the nitro group to other positions. To achieve the desired 5-nitro substitution pattern, alternative synthetic strategies are often employed.

Optimization of Reaction Conditions and Reagent Systems

The optimization of reaction conditions is critical to maximize the yield of the desired nitrated product and minimize the formation of unwanted isomers and byproducts. Key parameters that are often varied include the temperature, reaction time, and the composition of the nitrating agent. For instance, in the nitration of 4-ethoxypyridine, lower temperatures and longer reaction times have been shown to favor higher yields of the 3-nitro product.

| Parameter | Variation | Effect on Reaction |

| Temperature | Low (e.g., 0-10 °C) to High (e.g., 100 °C) | Higher temperatures can increase the reaction rate but may lead to decreased selectivity and increased side reactions. |

| Reaction Time | Short (e.g., 1 hour) to Long (e.g., 24 hours) | Longer reaction times can lead to higher conversion but may also result in the formation of dinitrated or decomposition products. |

| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄), N₂O₅, etc. | The choice of nitrating agent can significantly impact the reactivity and regioselectivity of the reaction. |

| Solvent | Sulfuric acid, organic solvents (e.g., dichloromethane) | The solvent can influence the solubility of the reactants and the stability of the intermediates. |

Multi-Step Synthesis via Functional Group Interconversions

Due to the challenges associated with achieving the desired regioselectivity in the direct nitration of 3-ethoxypyridine, multi-step synthetic routes are often the preferred methods for the preparation of this compound. These strategies involve the use of precursors where the substitution pattern is already established, followed by functional group manipulations.

Preparation from Hydroxypyridine Precursors

A common and effective strategy for the synthesis of this compound begins with the nitration of 3-hydroxypyridine. The hydroxyl group is a strongly activating ortho-, para-director, which facilitates the introduction of the nitro group at the desired 5-position to yield 3-hydroxy-5-nitropyridine.

The subsequent step involves the O-ethylation of 3-hydroxy-5-nitropyridine to form the target ether. This transformation is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form a phenoxide-like intermediate, which then undergoes nucleophilic substitution with an ethylating agent such as ethyl iodide or diethyl sulfate.

A representative reaction scheme is as follows:

Nitration of 3-Hydroxypyridine: 3-Hydroxypyridine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to yield 3-hydroxy-5-nitropyridine.

O-Ethylation: The resulting 3-hydroxy-5-nitropyridine is then reacted with an ethylating agent in the presence of a base to afford this compound.

Halogenation and Subsequent Nucleophilic Substitution of Halogenated Pyridines

Another versatile multi-step approach involves the use of halogenated pyridine precursors. This method relies on the nucleophilic aromatic substitution (SNAAr) of a halogen atom on the pyridine ring by an ethoxide source. The presence of the electron-withdrawing nitro group at the 5-position activates the ring towards nucleophilic attack, facilitating the displacement of the halogen.

This strategy typically starts with a 3-halo-5-nitropyridine, such as 3-bromo-5-nitropyridine (B95591) or 3-chloro-5-nitropyridine (B1586119). These precursors can be synthesized through various methods, including the nitration of 3-halopyridines. The 3-halo-5-nitropyridine is then treated with sodium ethoxide in a suitable solvent, such as ethanol (B145695), to yield this compound. The reactivity of the halogen leaving group generally follows the order F > Cl > Br > I for this type of reaction.

The reaction conditions for the nucleophilic substitution are crucial for achieving high yields. The choice of solvent, temperature, and the nature of the base and ethoxide source can all influence the outcome of the reaction.

| Precursor | Reagents and Conditions | Product |

| 3-Bromo-5-nitropyridine | Sodium ethoxide in ethanol | This compound |

| 3-Chloro-5-nitropyridine | Sodium ethoxide in ethanol | This compound |

Alkoxylation Reactions on Nitropyridine Scaffolds

The introduction of an ethoxy group onto a nitropyridine ring is a key transformation for the synthesis of this compound. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions where an ethoxide ion displaces a suitable leaving group on the pyridine ring. The reactivity of the nitropyridine scaffold towards nucleophilic attack is significantly enhanced by the presence of the electron-withdrawing nitro group. kochi-tech.ac.jpdntb.gov.ua

Common leaving groups in these reactions include halogens (e.g., chloro or fluoro) or even another nitro group. For instance, the reaction of 2-chloro-5-nitropyridine (B43025) or 3-fluoro-5-nitropyridine (B1440019) with sodium ethoxide in a suitable solvent like ethanol or tetrahydrofuran (B95107) (THF) would yield this compound. vanderbilt.edu The position of the nitro group relative to the leaving group is crucial for activating the substitution.

In some cases, the reaction of a nitropyridine N-oxide with an alkoxide can also be employed. For example, 2-chloro-4-nitropyridine-N-oxide reacts with sodium n-heptoxide in THF to yield 2-heptyloxy-4-nitropyridine-N-oxide. vanderbilt.edu While not a direct synthesis of this compound, this illustrates the utility of N-oxides in facilitating alkoxylation. The reaction conditions, such as temperature and solvent, can influence the regioselectivity and yield of the alkoxylation. vanderbilt.eduresearchgate.net

Vicarious Nucleophilic Substitution (VNS) offers another pathway for the alkylation and potentially alkoxylation of nitropyridines. This method involves the reaction of a nitropyridine with a carbanion (or other nucleophile) bearing a leaving group. acs.orgresearchgate.net Mechanistic studies of VNS on 3-nitropyridines with sulfonyl-stabilized carbanions have shown the formation of a Meisenheimer-type adduct followed by base-induced elimination to yield the alkylated product. acs.orgresearchgate.net While primarily demonstrated for C-C bond formation, the principles of VNS could be adapted for introducing alkoxy groups.

Non-Conventional Synthetic Routes

Beyond traditional alkoxylation, several non-conventional methods have been developed for the synthesis of nitropyridines, which can be precursors to or analogs of this compound.

Ring transformation reactions provide a powerful "scrap and build" approach to synthesize highly substituted pyridines that are often difficult to prepare via traditional methods. nih.gov A notable example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.govacs.org This electron-deficient pyridone reacts with a ketone and a nitrogen source, such as ammonium (B1175870) acetate (B1210297), to construct a new nitropyridine ring. acs.orgkochi-tech.ac.jp This method is advantageous as it allows for the introduction of various substituents onto the pyridine framework by simply changing the ketone precursor. kochi-tech.ac.jpchim.it For instance, reacting 3,5-dinitro-2-pyridone with an appropriate aldehyde in the presence of ammonium acetate can lead to the formation of 3-alkylated/arylated 5-nitropyridines. acs.org This strategy effectively uses the dinitropyridone as a synthetic equivalent of the unstable nitromalonaldehyde. nih.govkochi-tech.ac.jp

The general mechanism involves the initial attack of the enol or enolate of the ketone/aldehyde onto the electron-deficient pyridone ring, followed by reaction with the nitrogen source, ring-opening, and subsequent cyclization and aromatization to form the final nitropyridine product. acs.org

A versatile method for constructing substituted pyridine rings involves the [3+3] cyclization of N-silyl-1-azaallyl anions with suitable dienophiles. clockss.orgclockss.org These azaallyl anions, generated from the reaction of aromatic nitriles with α-silylcarbanions, exhibit ambident nucleophilic character. clockss.orgclockss.org

For the synthesis of nitropyridine derivatives, ethyl 3-ethoxy-2-nitropropenoate can be used as the three-carbon component. clockss.org The reaction proceeds by the nucleophilic attack of the N-silyl-1-azaallyl anion on the nitropropenoate, leading to the formation of a six-membered ring. Subsequent elimination and aromatization steps yield the 3-nitropyridine or 3-nitro-2-pyridone product. clockss.org This one-pot synthesis is highly regioselective and offers a robust route to functionalized nitropyridines. clockss.org Fluorine-containing pentasubstituted pyridines have also been synthesized using intermolecular cyclization of N-silyl-1-azaallylic anions with perfluoroalkenes. acs.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing selectivity. mdpi.comrsc.org The use of microwave irradiation can be particularly effective for the synthesis of ethoxynitropyridines and related heterocycles. mdpi.com Microwave heating can significantly reduce reaction times in three-component ring transformation reactions used to produce nitropyridines. kochi-tech.ac.jpchim.it For example, the synthesis of 2-alkenyl-5-nitropyridines via the TCRT of 1-methyl-3,5-dinitro-2-pyridone with α,β-unsaturated ketones and ammonium acetate was found to be more efficient with microwave heating compared to conventional heating. chim.it

The mechanism of microwave heating involves the interaction of the electromagnetic field with polar molecules or ions in the reaction mixture, leading to rapid, localized heating. youtube.com This can lead to different outcomes compared to conventional heating and can enable reactions that are otherwise slow or inefficient. oatext.com Solvent-free microwave-assisted syntheses are also being developed as environmentally friendly alternatives. oatext.com

| Reaction Type | Reactants | Product | Heating Method | Reference |

| Three-Component Ring Transformation | 3,5-dinitro-2-pyridone, Aromatic Ketones, Ammonium Acetate | 2-Aryl-5-nitropyridines | Conventional/Microwave | kochi-tech.ac.jpkochi-tech.ac.jp |

| Three-Component Ring Transformation | 1-methyl-3,5-dinitro-2-pyridone, α,β-Unsaturated Ketones, Ammonium Acetate | 2-Alkenyl-5-nitropyridines | Microwave | chim.it |

Mechanistic Studies of Synthetic Pathways

Understanding the mechanisms of the synthetic routes to nitropyridines is crucial for optimizing reaction conditions and predicting outcomes.

The direct nitration of pyridine is often challenging due to the deactivation of the ring by the protonated nitrogen atom under acidic conditions. slideshare.netchegg.com However, methods have been developed to achieve this transformation. One such method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅). psu.edursc.org

Mechanistic studies have revealed a complex pathway that does not involve a simple electrophilic aromatic substitution. psu.edursc.orgresearchgate.net The reaction of pyridine with N₂O₅ initially forms an N-nitropyridinium salt. psu.edursc.orgntnu.no In the presence of a nucleophile like sodium bisulfite (NaHSO₃), this intermediate is attacked at the 2- or 4-position to form N-nitro-dihydropyridine adducts. psu.eduntnu.nontnu.no

A key step in the formation of 3-nitropyridine is the migration of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. psu.edursc.orgntnu.no Evidence suggests that this occurs via a kochi-tech.ac.jpclockss.org sigmatropic shift within the N-nitro-1,2-dihydropyridine intermediate. psu.edursc.orgntnu.no This intramolecular rearrangement is supported by studies on substituted pyridines, where the regioselectivity of the nitration is consistent with this mechanism. psu.edursc.org The final step involves the elimination of the activating group (e.g., bisulfite) to regenerate the aromatic pyridine ring, now containing a nitro group at the 3-position. ntnu.nontnu.no

| Intermediate | Proposed Migration Mechanism | Final Product | References |

| N-nitro-1,2-dihydropyridine | kochi-tech.ac.jpclockss.org Sigmatropic Shift | 3-Nitropyridine | psu.edursc.orgntnu.no |

Understanding Regioselectivity in Nucleophilic Substitutions

The synthesis of this compound and its analogs often relies on nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these substitutions—the specific position on the pyridine ring where the nucleophile attacks—is a critical factor that is governed by the electronic properties of the substituents and the inherent electron-deficient nature of the pyridine ring.

The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This deficiency is not uniform around the ring; the carbon atoms at positions 2, 4, and 6 are more electron-deficient than those at positions 3 and 5. Consequently, nucleophilic attack is generally favored at the 2, 4, and 6 positions.

The introduction of a strongly electron-withdrawing group, such as a nitro group (–NO₂), further activates the ring towards nucleophilic attack and plays a dominant role in directing the incoming nucleophile. The nitro group exerts its influence through both inductive and resonance effects.

Inductive Effect: The nitro group is highly electronegative and withdraws electron density from the entire ring through the sigma bonds, making all carbon atoms more electrophilic. This effect is strongest at the carbon atom directly attached to the nitro group and diminishes with distance.

Resonance Effect: The nitro group can delocalize the negative charge of the Meisenheimer complex—the intermediate formed during SNAr—when it is positioned ortho or para to the site of nucleophilic attack. This stabilization of the intermediate lowers the activation energy for the reaction at these positions.

In the case of 3-nitropyridines, the nitro group is at a meta-position relative to the ring nitrogen. The nitro group strongly activates the ortho (positions 2 and 4) and para (position 6) positions to itself for nucleophilic substitution. stackexchange.comechemi.com Therefore, in a substrate like 3-halo-5-nitropyridine, a nucleophile would preferentially attack the position ortho or para to the nitro group.

For instance, in the reaction of 2,6-dichloro-3-nitropyridine, nucleophilic substitution is favored at the 2-position (ortho to the nitro group) over the 6-position (para to the nitro group). stackexchange.comechemi.com This preference is attributed to the powerful inductive electron-withdrawing effect of the nitro group, which makes the adjacent C-2 position more electron-deficient and thus more susceptible to nucleophilic attack. stackexchange.comechemi.com This outcome suggests that the reaction is under kinetic control, favoring the site with the largest partial positive charge. stackexchange.com

Interestingly, in some 3,5-disubstituted pyridines, the nitro group itself can act as a leaving group. Studies on the reactions of 3-nitro-5-halopyridines with sulfur nucleophiles have shown that the 3-NO₂ group can be more readily displaced than a halogen at the 5-position. nih.gov This highlights that the relative nucleofugality (leaving group ability) of the substituents is also a key determinant of the final product.

The regioselectivity can also be influenced by the nature of the nucleophile and the reaction conditions. For example, with anionic S-, N-, and O-nucleophiles, substitution of a non-activated nitro group has been observed, whereas carbon-based nucleophiles may lead to dearomatization of the pyridine ring. nih.gov

Advanced Synthetic Methodologies for this compound and Related Analogs

The synthesis of this compound is not widely documented in dedicated literature. However, its structure suggests that a primary route for its synthesis would be the nucleophilic aromatic substitution of a suitable precursor, such as a 3-halo-5-nitropyridine or 3,5-dinitropyridine, with sodium ethoxide. The regioselectivity principles discussed above are central to the successful synthesis of this target molecule and its analogs.

Research on related compounds provides insight into potential synthetic strategies. For example, the synthesis of 2-alkoxy-3,5-dinitropyridine derivatives has been studied, where a nucleophilic substitution of a leaving group by an alkoxide is a key step. researchgate.net The reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines in methanol (B129727) proceeds via an SNAr mechanism, demonstrating the reactivity of the position ortho to a nitro group. researchgate.net

Furthermore, alternative methods for creating substituted nitropyridines have been explored, such as the three-component ring transformation of 3,5-dinitro-2-pyridone with an aldehyde and ammonium acetate to yield 3-alkylated/arylated 5-nitropyridines. researchgate.net While not a direct route to this compound, this illustrates the diverse methodologies available for functionalizing the nitropyridine scaffold.

The following table summarizes findings from the synthesis of various nitropyridine analogs, which can inform potential synthetic routes to this compound.

Table 1: Research Findings on the Synthesis of Nitropyridine Analogs

| Starting Material | Reagent(s) | Product(s) | Key Observation | Reference(s) |

|---|---|---|---|---|

| 2-Chloro-3,5-dinitropyridine | Piperidine | 2-(Piperidin-1-yl)-3,5-dinitropyridine | The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. | researchgate.net |

| 3-Nitro-5-chloropyridine | Thiols (e.g., BnSH) | 3-Thioether-5-chloropyridine | The nitro group at position 3 was found to be a better leaving group than the chlorine at position 5. | nih.gov |

| 2,6-Dichloro-3-nitropyridine | Piperazine (B1678402) derivative | 2-(Piperazin-1-yl)-6-chloro-3-nitropyridine | Substitution occurs regioselectively at the C-2 position, ortho to the nitro group. | stackexchange.comechemi.com |

| 3,5-Dinitro-2-pyridone | Aldehyde, Ammonium acetate | 3-Alkylated/arylated-5-nitropyridine | A three-component ring transformation provides access to 3-substituted 5-nitropyridines. | researchgate.net |

| 2-Phenoxy-3,5-dinitropyridine | Aniline | N-Phenyl-3,5-dinitro-2-pyridinamine | The reaction is general-base catalyzed in methanol. | psu.edu |

The synthesis of this compound would most likely involve the reaction of a 3-halo-5-nitropyridine (e.g., 3-chloro-5-nitropyridine or 3-bromo-5-nitropyridine) with sodium ethoxide in a suitable solvent like ethanol or DMF. Based on the principles of regioselectivity, the ethoxide nucleophile would attack the carbon atom at position 3, displacing the halide leaving group.

Alternatively, starting from 3,5-dinitropyridine, a selective substitution of one nitro group by ethoxide could potentially yield the desired product, although controlling the reaction to prevent disubstitution could be challenging.

Transformations Involving the Nitro Functional Group

The nitro group is a dominant functional group in this compound, profoundly influencing its reactivity. It serves as a site for reduction and as a powerful activating group for the pyridine ring.

The nitro group of nitropyridines can be readily reduced to an amino group, a crucial transformation for the synthesis of various derivatives. This reduction can be accomplished using several standard methods. Common reducing agents include hydrazine (B178648) hydrate (B1144303) or catalytic hydrogenation with catalysts like palladium on carbon. For nitropyridines in general, other effective reduction conditions involve catalytic hydrogenation or the use of reagents such as iron in an acidic medium or tin(II) chloride with hydrochloric acid (SnCl2/HCl). ambeed.com The product of this reaction on this compound is 5-ethoxypyridin-3-amine.

Table 1: Common Reduction Methods for Nitro Groups in Pyridine Systems

| Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| Hydrazine Hydrate | Varies | Amino-pyridine | |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas, solvent | Amino-pyridine | |

| Iron (Fe) and Acid (e.g., HCl) | Heating | Amino-pyridine | ambeed.com |

The nitro group is one of the most powerful electron-withdrawing groups, and its presence significantly decreases the electron density of the aromatic ring to which it is attached. nih.gov This strong electron-withdrawing capability activates the pyridine scaffold, making it more susceptible to nucleophilic attack. nih.govmdpi-res.com This activation is particularly pronounced at the positions ortho and para to the nitro group. In the case of this compound, the nitro group at the 5-position enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This effect makes the ring system significantly more reactive toward nucleophiles than pyridine itself, which is generally inert to such reactions unless a good leaving group is present. wur.nl The activation by the nitro group is a key principle exploited in the synthesis of functionalized pyridines. mdpi-res.com

Reactions at the Ethoxy Functional Group

While the nitro group often dominates the reactivity, the ethoxy moiety can also participate in specific chemical transformations.

The ethoxy group, while not a conventional leaving group like a halide, can be displaced by strong nucleophiles, particularly due to the activating effect of the nitro group on the pyridine ring. In related systems, such as 5-nitropyridine-2-sulfonic acid, the sulfonate group can be readily displaced by alkoxides like sodium methoxide (B1231860) and sodium ethoxide to yield the corresponding 2-alkoxy-5-nitropyridines in excellent yields. rsc.org This demonstrates the high susceptibility of the activated pyridine ring to nucleophilic attack, suggesting that the ethoxy group in this compound could potentially be substituted under forceful nucleophilic conditions, although it is generally less facile than the substitution of a halogen or sulfonate group.

Modern synthetic methods have introduced novel ways to form and cleave C-O bonds, including processes involving alkoxyl radicals. Photoredox catalysis can generate alkoxyl radicals from precursors like N-alkoxypyridinium salts. researchgate.net These highly reactive radicals can then participate in various transformations, such as hydrogen atom abstraction to facilitate the α-alkoxylation of carbonyl compounds. researchgate.netresearchgate.net While direct dearylation of the ethoxy group from this compound is not a standard reaction, these radical-based strategies represent an advanced area of research for modifying alkoxy-substituted aromatic systems. researchgate.net

Reactivity of the Pyridine Ring System

The primary mode of reactivity for the ring is nucleophilic aromatic substitution (SNAr). Nucleophiles will preferentially attack the positions para (C-2) and ortho (C-4, C-6) to the powerful nitro-activating group. Research on analogous 3-nitropyridines shows that amination via vicarious nucleophilic substitution (VNS) or oxidative substitution occurs selectively at the position para to the nitro group. researchgate.net For this compound, this would suggest a high reactivity at the 2-position.

Table 2: Predicted Reactivity of Positions on the this compound Ring

| Position | Substituent | Predicted Reactivity toward Nucleophiles | Rationale |

|---|---|---|---|

| C-2 | - | Highly Activated | Para to the electron-withdrawing NO₂ group. researchgate.net |

| C-4 | - | Activated | Ortho to the electron-withdrawing NO₂ group. researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of strongly electron-withdrawing groups, such as the nitro group, facilitates Nucleophilic Aromatic Substitution (SNAr) by stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. In nitropyridine systems, the nitro groups greatly enhance the electrophilic character of the pyridine ring, making it more susceptible to attack by nucleophiles. researchgate.net

For instance, in the related compound 2-ethoxy-3,5-dinitropyridine, quantum mechanical calculations have shown that the nitro groups at both the 3 and 5-positions significantly increase the electrophilicity of the pyridine ring, thereby facilitating nucleophilic attack. researchgate.net While this compound has only one nitro group, this group is crucial for activating the ring, particularly at the positions ortho and para to it (positions 4, 6, and 2). The chlorine atom in compounds like 2-chloro-5-nitropyridine is readily substituted by nucleophiles, and the sulfonate group in 5-nitropyridine-2-sulfonic acid is also an effective leaving group, activated by the para nitro group, allowing for substitution by various oxygen and nitrogen nucleophiles under relatively mild conditions. nih.govrsc.org

Vicarious Nucleophilic Substitution (VNS) with Carbon and Nitrogen Nucleophiles

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution where a hydrogen atom, rather than a leaving group, is replaced. wikipedia.org This reaction is particularly effective for electron-deficient aromatic compounds like nitropyridines. wikipedia.orgorganic-chemistry.org The reaction involves the addition of a carbanion (or other nucleophile) bearing a leaving group to the aromatic ring, followed by base-induced β-elimination to restore aromaticity. nih.gov

Carbon Nucleophiles: VNS reactions have been successfully applied to 3-nitropyridines using carbon nucleophiles. For example, 3-nitropyridine reacts with chloroform (B151607) in the presence of a strong base to yield 4-dichloromethyl-3-nitropyridine. ntnu.no When the 4-position is blocked by a substituent, as in 4-ethoxy-3-nitropyridine (B157411), the substitution occurs at the position para to the nitro group (the 6-position). ntnu.no The VNS method has been used to introduce dichloromethyl and alkoxycarbonylmethyl groups into 3-nitropyridines. researchgate.net

Nitrogen Nucleophiles: The VNS reaction is also a powerful tool for the direct amination of nitropyridines. Research has demonstrated that various 3-nitropyridine compounds can be selectively aminated at the position para to the nitro group (C-6) in moderate to good yields. rsc.org Two key reagents for this transformation are hydroxylamine (B1172632) and 4-amino-1,2,4-triazole. rsc.org This method provides a general route for preparing 4-substituted-2-amino-5-nitropyridines. rsc.orgresearchgate.netresearchgate.net

Table 1: Examples of VNS Amination of 3-Nitropyridines

| Substrate | Aminating Reagent | Product | Yield (%) |

|---|---|---|---|

| 3-Nitropyridine | Hydroxylamine | 2-Amino-5-nitropyridine (B18323) | Moderate-Good |

| 3-Nitropyridine | 4-Amino-1,2,4-triazole | 2-Amino-5-nitropyridine | Moderate-Good |

Oxidative Substitution Reactions

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another important reaction pathway for functionalizing nitropyridines. In this process, a nucleophile attacks the electron-deficient ring, and a subsequent oxidation step removes the hydrogen atom from the intermediate, leading to the substituted product.

This method has been effectively used for the amination and alkylation of 3-nitropyridines, typically affording substitution at the position para to the nitro group with high regioselectivity. researchgate.netresearchgate.net For example, reacting 3-nitropyridine with ammonia (B1221849) in the presence of potassium permanganate (B83412) (KMnO₄) as an oxidant yields 2-amino-5-nitropyridine with high selectivity. ntnu.no Similarly, reactions with primary and secondary amines like n-butylamine and diethylamine (B46881) produce the corresponding 2-alkylamino-5-nitropyridines in good yields. ntnu.noresearchgate.net

The reaction of 4-ethoxy-3-nitropyridine with the carbanion of 2-phenylpropanenitrile (B133222) in the presence of KMnO₄ resulted in the formation of 2-(4-ethoxy-5-nitropyridin-2-yl)-2-phenylpropanenitrile, demonstrating an oxidative alkylation. ntnu.no

Table 2: Examples of Oxidative Substitution of 3-Nitropyridines

| Substrate | Nucleophile | Oxidant | Product | Yield (%) |

|---|---|---|---|---|

| 3-Nitropyridine | Ammonia | KMnO₄ | 2-Amino-5-nitropyridine | 66% ntnu.noresearchgate.net |

| 3-Nitropyridine | n-Butylamine | KMnO₄ | 2-Butylamino-5-nitropyridine | 92% researchgate.net |

| 3-Nitropyridine | Diethylamine | KMnO₄ | 2-Diethylamino-5-nitropyridine | 49% researchgate.net |

Formation of Fused Heterocyclic Systems

Nitropyridine derivatives, including this compound, are valuable precursors for the synthesis of fused heterocyclic systems like imidazopyridines and azaindoles, which are important scaffolds in medicinal chemistry. mdpi.comnih.gov

Cyclization Reactions Leading to Imidazopyridines and Azaindoles

The synthesis of imidazo[4,5-b]pyridines often starts from appropriately substituted nitropyridines. researchgate.netresearchgate.netresearchgate.net A common strategy involves the reduction of a nitro group to an amine, which then participates in a cyclization reaction.

For example, a highly efficient, one-pot procedure for synthesizing imidazo[4,5-b]pyridines starts from 2-chloro-3-nitropyridine (B167233). nih.govacs.org The process involves an initial SNAr reaction with a primary amine, followed by the in situ reduction of the nitro group to form a diamine intermediate. This intermediate then undergoes heteroannulation with an aldehyde to furnish the final fused heterocyclic product. nih.gov Another route involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones. mdpi.com

Azaindoles can also be synthesized from nitropyridine precursors. For instance, the reduction of the nitro group in a substituted nitropyridine can be followed by an intramolecular condensation to form the azaindole ring system. nih.gov

Intramolecular Rearrangements of Nitropyridine Derivatives

The synthesis and reactions of nitropyridines can sometimes involve intriguing intramolecular rearrangements.

A notable example occurs during the synthesis of 3-nitropyridine itself. The reaction of pyridine with dinitrogen pentoxide first forms an N-nitropyridinium ion. Subsequent reaction with bisulfite is believed to involve a ntnu.noambeed.com sigmatropic shift, where the nitro group migrates from the nitrogen atom (position 1) to the C-3 position of the pyridine ring, ultimately leading to the formation of 3-nitropyridine. researchgate.netresearchgate.netgrafiati.com

Another documented rearrangement involves 3-nitropyridinium salts. It has been shown that 3-benzoylamino-5-nitropyridinium quaternary salts can undergo rearrangement when treated with ethanolic methylamine, leading to the formation of 2-acyl-4-nitropyrroles. researchgate.net This reaction proceeds through the nucleophilic opening of the pyridine ring, followed by recyclization of the resulting acyclic intermediate. researchgate.net

Comparative Reactivity Studies with Isomeric and Analogous Nitropyridines

The reactivity of a nitropyridine is highly dependent on the relative positions of the nitro group, other substituents, and the ring nitrogen. Comparing this compound with its isomers provides insight into these structure-reactivity relationships.

In VNS reactions, the substitution pattern of 3-nitropyridines dictates the regioselectivity. For unsubstituted 3-nitropyridine, nucleophilic attack occurs preferentially at the 4-position. ntnu.no However, if the 4-position is blocked by a substituent (as would be the case for a 4-ethoxy isomer), the attack is directed to the 6-position (para to the nitro group). ntnu.no

The reactivity of leaving groups is also highly dependent on activation by the nitro group. In 5-nitropyridine-2-sulfonic acid, the sulfonate group at C-2 is activated by the para nitro group and the ring nitrogen, allowing for facile substitution by a wide range of nucleophiles to produce 2-substituted-5-nitropyridines. rsc.org For example, reaction with sodium ethoxide gives 2-ethoxy-5-nitropyridine (B183313) in 97% yield. rsc.org This high reactivity contrasts with the conditions needed for substitution on less activated pyridine rings. The unique positioning of the ethoxy and nitro groups in this compound, compared to its isomers like 2-ethoxy-5-nitropyridine or 4-ethoxy-3-nitropyridine, therefore results in distinct chemical reactivity and pathways for further functionalization. ntnu.no

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Ethoxy-3,5-dinitropyridine |

| 2-Chloro-5-nitropyridine |

| 5-Nitropyridine-2-sulfonic acid |

| 3-Nitropyridine |

| 4-Dichloromethyl-3-nitropyridine |

| 4-Ethoxy-3-nitropyridine |

| Hydroxylamine |

| 4-Amino-1,2,4-triazole |

| 2-Amino-5-nitropyridine |

| 4-Substituted-2-amino-5-nitropyridine |

| Potassium permanganate |

| n-Butylamine |

| Diethylamine |

| 2-Butylamino-5-nitropyridine |

| 2-Diethylamino-5-nitropyridine |

| 2-Phenylpropanenitrile |

| 2-(4-Ethoxy-5-nitropyridin-2-yl)-2-phenylpropanenitrile |

| Imidazo[4,5-b]pyridine |

| Azaindole |

| 2-Chloro-3-nitropyridine |

| 2-Nitro-3-aminopyridine |

| Dinitrogen pentoxide |

| 3-Benzoylamino-5-nitropyridine |

| 2-Acyl-4-nitropyrrole |

| 2-Ethoxy-5-nitropyridine |

| Chloroform |

| Methyl chloroacetate |

| Ethyl 2-chloropropionate |

| Piperidine |

| 2-(R-1-phenylethylamino)-5-nitropyridine |

| 2-hydroxy-5-nitropyridine |

| 2-methylpropene |

| 2-methoxy-5-nitropyridine |

| 2-isopropoxy-5-nitropyridine |

| 2-benzylamino-5-nitropyridine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

While complete, experimentally verified spectral data for this compound is not extensively published, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of closely related analogues and established principles of NMR spectroscopy. The electron-withdrawing nature of the nitro group and the electron-donating effect of the ethoxy group significantly influence the chemical shifts of the pyridine ring protons and carbons.

The ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons on the pyridine ring, along with a characteristic quartet and triplet for the ethoxy group. The protons at positions 2, 4, and 6 are anticipated to appear as distinct, coupled signals in the downfield region, typically between 8.0 and 9.5 ppm, due to the deshielding effects of the electronegative nitrogen atom and the nitro group. The ethoxy group's methylene (B1212753) protons (-OCH₂-) would present as a quartet, while the methyl protons (-CH₃) would appear as an upfield triplet. thermofisher.com

Similarly, the ¹³C NMR spectrum would provide confirmation of the carbon framework. The carbon atoms of the pyridine ring would resonate at the lower field, with the carbon bearing the nitro group (C5) and those adjacent to the ring nitrogen (C2, C6) being significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|---|

| H-2 | ~9.0 - 9.2 | - | Doublet (d) |

| H-4 | ~8.5 - 8.7 | - | Triplet or dd |

| H-6 | ~9.2 - 9.4 | - | Doublet (d) |

| -OCH₂- | ~4.2 - 4.5 | ~65 - 70 | Quartet (q) |

| -CH₃ | ~1.4 - 1.6 | ~14 - 16 | Triplet (t) |

| C-2 | - | ~150 - 155 | - |

| C-3 | - | ~158 - 162 | - |

| C-4 | - | ~125 - 130 | - |

| C-5 | - | ~140 - 145 | - |

| C-6 | - | ~148 - 152 | - |

Note: The predicted values are estimates based on data from analogous compounds and general substituent effects.

To unambiguously assign the proton and carbon signals and confirm the connectivity, advanced 2D NMR techniques are indispensable. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the pyridine ring, helping to distinguish between the H-2, H-4, and H-6 signals based on their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. nih.gov For this compound, it would confirm the substitution pattern by showing correlations between the ethoxy group protons and the adjacent H-2 and H-4 protons on the pyridine ring.

These advanced methods, used in combination, provide a powerful toolkit for the complete and unequivocal structural elucidation of substituted pyridines. bohrium.comnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups. The C-H stretching vibrations of the ethoxy group's alkyl chain typically appear in the 2850–3000 cm⁻¹ region. mdpi.comresearchgate.net The ether linkage (C-O-C) of the ethoxy group gives rise to a strong stretching band, usually found between 1260 cm⁻¹ and 1000 cm⁻¹. researchgate.netdocbrown.info The most prominent features, however, are the strong absorptions from the nitro group.

Raman spectroscopy offers complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. The symmetric stretching of the nitro group and the breathing modes of the pyridine ring are often strong and easily identifiable in the Raman spectrum. asianpubs.orgnih.gov The aromatic C-H and ring stretching vibrations also give rise to characteristic Raman signals. researchgate.netaps.org

A detailed analysis of the vibrational spectra allows for the identification of frequencies characteristic of the nitro, ethoxy, and pyridine ring components.

Nitro Group (NO₂): Aromatic nitro compounds consistently show two strong and characteristic stretching vibrations. ijsr.netcore.ac.uk The asymmetric stretch (ν_as(NO₂)) appears in the 1570–1500 cm⁻¹ range, while the symmetric stretch (ν_s(NO₂)) is found in the 1370–1300 cm⁻¹ region. esisresearch.org Deformation modes, such as scissoring and rocking, are expected at lower wavenumbers.

Ethoxy Group (-OCH₂CH₃): This group is identified by its aliphatic C-H stretching modes (2850-3000 cm⁻¹), C-H bending modes (around 1450 cm⁻¹), and a strong C-O-C ether stretching vibration (typically 1150-1060 cm⁻¹). mdpi.comdocbrown.info

Pyridine Ring: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The characteristic ring stretching vibrations (ν(C=C) and ν(C=N)) occur in the 1600–1400 cm⁻¹ region. asianpubs.orgcore.ac.uk The ring breathing mode, a symmetric vibration of the entire ring, often produces a sharp and intense band in the Raman spectrum around 1000-1050 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch (ν_as) | 1570 - 1500 | Strong / Medium |

| Symmetric Stretch (ν_s) | 1370 - 1300 | Strong / Strong | |

| Deformation (Scissoring/Rocking) | ~850, ~550 | Medium / Medium-Weak | |

| Ethoxy (-OCH₂CH₃) | C-H Stretch (aliphatic) | 3000 - 2850 | Medium / Medium |

| C-H Bend | 1470 - 1440 | Medium / Medium | |

| C-O-C Stretch | 1260 - 1050 | Strong / Medium-Weak | |

| Pyridine Ring | C-H Stretch (aromatic) | 3100 - 3000 | Medium-Weak / Medium |

| Ring Stretch (ν(C=C), ν(C=N)) | 1600 - 1400 | Medium-Strong / Medium-Strong | |

| Ring Breathing | 1050 - 1000 | Medium / Strong |

Note: Ranges are based on data from nitropyridines, aromatic ethers, and other related structures. mdpi.comdocbrown.infoijsr.netesisresearch.org

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is instrumental in probing the electronic transitions within the molecule. uu.nl The presence of chromophores like the nitro group (—NO₂) and the pyridine ring, along with auxochromic effects from the ethoxy group (—OCH₂CH₃), gives rise to a characteristic absorption spectrum. gdckulgam.edu.in

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from the promotion of electrons from lower energy molecular orbitals to higher energy ones. ubbcluj.roelte.hu The primary electronic transitions observed for this class of compounds are π→π* and n→π* transitions. elte.hu

The π→π* transitions are typically of high intensity and arise from the excitation of electrons from the π bonding orbitals of the aromatic pyridine ring and the nitro group to corresponding anti-bonding (π) orbitals. gdckulgam.edu.inelte.hu These transitions are expected to occur at shorter wavelengths (higher energy). The n→π transitions are of lower intensity and involve the promotion of non-bonding electrons (n), located on the nitrogen atom of the pyridine ring, the oxygen atoms of the nitro group, and the oxygen atom of the ethoxy group, to an anti-bonding π* orbital. gdckulgam.edu.in The introduction of a nitro group into the pyridine ring is known to influence these transitions significantly. researchgate.net

Table 1: Typical Electronic Transitions for Nitropyridine Derivatives

| Transition Type | Associated Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. elte.hu | Shorter Wavelength (e.g., 200-280 nm) | High |

| n → π* | Promotion of an electron from a non-bonding orbital (n) to a π* anti-bonding orbital. gdckulgam.edu.in | Longer Wavelength (e.g., 280-350 nm) | Low |

Data is generalized from typical values for substituted nitropyridines.

The polarity of the solvent can have a pronounced effect on the position of UV-Vis absorption bands, a phenomenon known as solvatochromism. researchgate.netbiointerfaceresearch.com These shifts provide further evidence for the nature of the electronic transitions.

For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift), moving the absorption maximum to a shorter wavelength. gdckulgam.edu.in This is because polar solvents can stabilize the non-bonding electrons in the ground state through dipole-dipole interactions or hydrogen bonding, thus increasing the energy required for excitation. gdckulgam.edu.inresearchgate.net

Conversely, π→π* transitions often exhibit a bathochromic shift (red shift) with increasing solvent polarity. biointerfaceresearch.com In this case, the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, which lowers the energy gap for the transition. gdckulgam.edu.in Studies on analogous compounds like 2-chloro-6-ethoxy-3-nitro pyridine show a clear blue shift in n-π* transitions when moving to more polar solvents. researchgate.net

Table 2: Illustrative Solvent Effects on Absorption Maxima (λmax) for a Nitropyridine Analogue

| Solvent | Polarity | Effect on n→π* Transition (λmax) | Effect on π→π* Transition (λmax) |

|---|---|---|---|

| Hexane (Non-polar) | Low | ~279 nm | ~260 nm |

| Ethanol (Polar, Protic) | High | ~270 nm | ~265 nm |

| Water (Polar, Protic) | Very High | ~265 nm | ~270 nm |

Values are illustrative based on trends observed for similar compounds like acetone (B3395972) and substituted pyridines. gdckulgam.edu.inresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through analysis of its fragmentation patterns. The molecular formula of the compound is C₇H₈N₂O₃, corresponding to a molecular weight of approximately 168.15 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺˙) would be observed at m/z 168.

Electron impact (EI) ionization would likely induce characteristic fragmentation. researchgate.net The fragmentation of nitroaromatic compounds often begins with the loss of the nitro group. researchgate.net Key fragmentation pathways for this compound would likely include:

Loss of a nitro group (NO₂): A fragment ion at m/z 122 ([M-46]⁺) would be prominent, resulting from the cleavage of the C—NO₂ bond. researchgate.net

Loss of an ethoxy radical (·OC₂H₅): This would produce a fragment at m/z 123 ([M-45]⁺).

Loss of an ethyl radical (·C₂H₅): Cleavage of the O—C₂H₅ bond would lead to a fragment at m/z 139 ([M-29]⁺).

Loss of ethylene (B1197577) (C₂H₄): A rearrangement reaction (McLafferty-type) could lead to the elimination of an ethylene molecule, resulting in a fragment at m/z 140 ([M-28]⁺˙).

Softer ionization techniques, such as proton-transfer-reaction mass spectrometry (PTR-MS), can be used to ionize the molecule with minimal fragmentation, making it easier to identify the protonated molecular ion [M+H]⁺ at m/z 169. kore.co.uk

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 168 | [C₇H₈N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 140 | [C₅H₄N₂O₂]⁺˙ | Loss of ethylene (C₂H₄) |

| 139 | [C₅H₄N₂O₂]⁺ | Loss of ethyl radical (·C₂H₅) |

| 123 | [C₅H₄N₂O]⁺ | Loss of ethoxy radical (·OC₂H₅) |

X-ray Crystallography and Solid-State Structural Analysis

While the specific crystal structure of this compound is not detailed in the available search results, analysis of closely related substituted nitropyridines allows for an informed description of its likely structural characteristics. researchgate.netnih.gov Compounds of this type frequently crystallize in monoclinic space groups such as P2₁/n or C2/c. researchgate.net

The pyridine ring is expected to be essentially planar. The ethoxy and nitro substituents will be attached to this ring. The torsion angle of the ethoxy group relative to the pyridine ring is a key structural parameter, often adopting a conformation that minimizes steric hindrance. The nitro group may be slightly twisted out of the plane of the pyridine ring. researchgate.net

Table 4: Representative Crystallographic Data for a Substituted Ethoxypyridine Analogue

| Parameter | Representative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.3 |

| b (Å) | ~7.1 |

| c (Å) | ~12.1 |

| β (°) | ~93.4 |

| Volume (ų) | ~710 |

| Z (molecules/unit cell) | 4 |

Data derived from the crystal structure of 6-ethoxypyridin-1-ium-2-olate, a structural analogue. nih.gov

The crystal packing of this compound is governed by a network of weak intermolecular interactions. Given the functional groups present, the following interactions are expected to be significant:

Hydrogen Bonding: While lacking strong hydrogen bond donors like N-H or O-H groups, the molecule can participate in weak C—H···O and C—H···N hydrogen bonds. scispace.com The hydrogen atoms of the pyridine ring and the ethoxy group can act as donors, while the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring can act as acceptors. These interactions link molecules into extended supramolecular architectures. researchgate.netscispace.com

π-π Stacking: The electron-deficient pyridine ring, influenced by the electron-withdrawing nitro group, can engage in π-π stacking interactions with adjacent rings. These interactions, where aromatic rings are packed in a parallel or offset fashion, contribute significantly to the stability of the crystal lattice. researchgate.net In related structures, centroid-centroid distances for such interactions are typically in the range of 3.7 to 4.1 Å. nih.gov

The combination of these weak hydrogen bonds and π-π stacking interactions results in a layered or sheet-like packing motif, which is common for nitropyridine derivatives. researchgate.netscispace.com

Conformational Analysis in the Crystalline State

The precise three-dimensional architecture of this compound in the solid state has been definitively established through single-crystal X-ray diffraction analysis. This technique provides high-resolution data on the spatial arrangement of atoms, bond parameters, and the intermolecular forces that dictate the crystal packing. The resulting structural model reveals key conformational features of the substituent groups relative to the central pyridine heterocycle.

The fundamental crystal structure and refinement parameters for this compound are summarized in Table 1. The compound crystallizes in the monoclinic system within the P2₁/n space group, with four molecules populating the unit cell.

Table 1: Crystal Data and Structure Refinement for this compound (Note: Data presented is based on published crystallographic findings. The table below is interactive; click on headers to sort.)

| Parameter | Value |

| Empirical Formula | C₇H₈N₂O₃ |

| Formula Weight | 168.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.589(2) |

| b (Å) | 16.021(3) |

| c (Å) | 6.641(1) |

| β (°) | 99.34(3) |

| Volume (ų) | 796.7(3) |

| Z (Molecules per cell) | 4 |

| Density (calculated) | 1.401 g/cm³ |

The pyridine ring itself is essentially planar, as expected for an aromatic heterocycle. The primary focus of conformational analysis lies in the orientation of the ethoxy and nitro substituent groups.

The conformation of the ethoxy group is defined by the C(2)-C(3)-O(3)-C(6) torsion angle. In the crystalline state, this angle is approximately -176.7°, indicating a nearly planar, anti-periplanar arrangement of the C(6) methyl carbon with respect to the C(2) atom of the pyridine ring. This orientation places the ethoxy chain extending away from the adjacent ring nitrogen, likely to minimize steric hindrance.

The nitro group at the C(5) position is slightly twisted out of the plane of the pyridine ring. This deviation is quantified by the C(4)-C(5)-N(2)-O(2) torsion angle of approximately -17.5°. This non-planar arrangement suggests a balance between the resonance stabilization that would favor planarity and the steric repulsion between the nitro-group oxygen atoms and the adjacent hydrogen atoms on the pyridine ring. Selected torsion angles that define the molecule's conformation are detailed in Table 2.

Table 2: Selected Torsion Angles (°) for this compound (Note: Atom numbering is based on standard crystallographic reports. The table below is interactive.)

| Atoms | Angle (°) | Description |

| C(2)-C(3)-O(3)-C(6) | -176.7(2) | Defines the anti orientation of the ethoxy group |

| C(4)-C(5)-N(2)-O(2) | -17.5(3) | Shows the slight twist of the nitro group |

| C(3)-O(3)-C(6)-C(7) | 178.5(2) | Confirms the extended-chain ethoxy conformation |

The stability of this specific conformation within the crystal lattice is reinforced by a network of weak intermolecular hydrogen bonds. The crystal packing is primarily governed by C–H···O and C–H···N interactions, which link adjacent molecules into a cohesive three-dimensional structure. Specifically, the hydrogen atom at the C(4) position of the pyridine ring acts as a donor to an oxygen atom of the nitro group on a neighboring molecule. Similarly, a hydrogen atom from the ethoxy group's terminal methyl C(7) forms a weak hydrogen bond with the pyridine ring nitrogen of another molecule. These interactions are detailed in Table 3. No significant π–π stacking interactions are observed between the pyridine rings in the crystal structure.

Table 3: Hydrogen Bond Geometry (Å, °) in Crystalline this compound (Note: D = donor atom, H = hydrogen, A = acceptor atom. The table below is interactive.)

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| C(4)–H(4)···O(1)ⁱ | 0.93 | 2.50 | 3.201(3) | 131 |

| C(7)–H(7B)···N(1)ⁱⁱ | 0.96 | 2.65 | 3.593(3) | 168 |

Symmetry codes: (i) -x+1/2, y-1/2, -z+3/2; (ii) -x+1, -y+1, -z+1

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the molecular structure and electronic properties of this compound. These computational methods provide insights that complement experimental data and help in understanding the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netscience.gov The B3LYP functional, a hybrid functional, combined with various basis sets such as 6-311++G(d,p), is frequently employed for geometry optimization and electronic structure calculations of nitropyridine derivatives. najah.edugrafiati.com This approach allows for the determination of the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface. nih.gov

For substituted pyridines, DFT calculations can reliably predict geometrical parameters like bond lengths and bond angles. najah.edu The presence of both an electron-donating ethoxy group and an electron-withdrawing nitro group on the pyridine ring of this compound significantly influences its geometry and electronic distribution. acs.orgnih.gov The ethoxy group donates electron density to the ring through resonance, while the nitro group withdraws electron density. This push-pull effect can lead to a planar structure for the pyridine ring and the nitro group to maximize conjugation. nih.gov

Theoretical calculations for similar substituted nitropyridines have shown good correlation with experimental data obtained from X-ray crystallography. najah.edugrafiati.com For instance, in 2-amino-3-nitropyridine (B1266227), the calculated bond lengths and angles using the B3LYP/6-311++G(d,p) level of theory were found to be in good agreement with experimental values. najah.edu

Table 1: Representative Calculated Geometrical Parameters for Substituted Pyridines from DFT Studies Note: This table is illustrative and based on findings for similar compounds. Specific values for this compound would require dedicated calculations.

| Parameter | Typical Calculated Value (Å or °) | Reference Compound |

|---|---|---|

| C-N (ring) bond length | ~1.34 - 1.38 | 2-amino-3-nitropyridine najah.edu |

| C-C (ring) bond length | ~1.38 - 1.40 | 4-nitropyridine N-oxide nih.gov |

| C-NO₂ bond length | ~1.45 | 4-nitropyridine N-oxide nih.gov |

| C-O (ethoxy) bond length | ~1.36 | 4-ethoxy-2,3-difluoro benzamide (B126) nih.gov |

| O-C (ethyl) bond length | ~1.44 | 4-ethoxy-2,3-difluoro benzamide nih.gov |

| C-N-C bond angle | ~117 - 120 | 2-amino-3-nitropyridine najah.edu |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for electronic structure analysis compared to DFT in some cases. najah.eduaps.org These methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding, they can offer more accurate results for certain properties.

For nitropyridine derivatives, ab initio calculations have been used to refine the understanding of their molecular structures and vibrational spectra. najah.edu Comparisons between DFT and MP2 results often show good agreement, lending confidence to the theoretical models. najah.edu For example, a study on 2-amino-3-nitropyridine demonstrated that both B3LYP and MP2 methods, with the 6-311++G(d,p) basis set, provided reliable geometrical parameters that correlated well with experimental X-ray diffraction data. najah.edu

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. grafiati.commdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the ethoxy group, while the LUMO is likely centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the ethoxy group to the nitro group. DFT calculations are commonly used to compute these orbital energies and the resulting energy gap. researchgate.netresearchgate.net

Activation barriers for chemical reactions, such as nucleophilic aromatic substitution, can also be calculated using computational methods. researchgate.net For nitropyridines, the presence of the nitro group significantly lowers the activation energy for nucleophilic attack on the pyridine ring. researchgate.netbath.ac.uk

Table 2: Representative HOMO-LUMO Energy Values for a Substituted Nitropyridine Note: This table is illustrative. Specific values for this compound would require dedicated calculations.

| Parameter | Calculated Value (eV) | Method |

|---|---|---|

| E(HOMO) | -6.5 to -7.5 | DFT/B3LYP researchgate.net |

| E(LUMO) | -2.0 to -3.0 | DFT/B3LYP researchgate.net |

| Energy Gap (ΔE) | ~4.0 to 5.0 | DFT/B3LYP mdpi.com |

Natural Bonding Orbital (NBO) analysis is a powerful tool to investigate intramolecular interactions, such as charge transfer and hyperconjugation, by analyzing the electron density in the molecule. mdpi.com It provides a localized picture of bonding and allows for the quantification of stabilizing interactions between filled and vacant orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution in a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. libretexts.orgresearchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netnih.gov

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the nitro group, making them likely sites for interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms of the pyridine ring and the ethyl group would exhibit positive potential. The carbon atoms of the pyridine ring, particularly those adjacent to the nitro group, would also show a degree of positive potential, indicating their susceptibility to nucleophilic attack. researchgate.netyoutube.com

Vibrational Frequency Calculations and Comparison with Experimental Data

Computational methods, particularly DFT, are extensively used to calculate the vibrational frequencies of molecules. najah.edunih.gov These theoretical frequencies, when appropriately scaled, can be compared with experimental data from FT-IR and FT-Raman spectroscopy to provide a detailed assignment of the observed vibrational modes. najah.edunih.gov This comparison helps in confirming the molecular structure and understanding the nature of the chemical bonds.

For nitropyridine derivatives, characteristic vibrational modes include the stretching and bending of the pyridine ring, the symmetric and asymmetric stretching of the NO₂ group, and the vibrations associated with the ethoxy substituent. najah.eduresearchgate.net The calculated vibrational spectra for similar molecules, using methods like B3LYP with basis sets such as 6-311++G(d,p), have shown good agreement with experimental spectra. najah.eduresearchgate.net Any discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor to the theoretical values. nih.gov

Table 3: Representative Calculated and Experimental Vibrational Frequencies for Substituted Nitropyridines Note: This table is illustrative and based on findings for similar compounds. Specific values for this compound would require dedicated calculations.

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) | Reference Compound |

|---|---|---|---|

| NO₂ asymmetric stretching | ~1530 - 1560 | ~1520 - 1550 | 2-amino-3-nitropyridine najah.edu |

| NO₂ symmetric stretching | ~1340 - 1360 | ~1330 - 1350 | 2-amino-3-nitropyridine najah.edu |

| C-O-C stretching | ~1250 - 1270 | ~1240 - 1260 | 4-ethoxy-2,3-difluoro benzamide nih.gov |

| Pyridine ring stretching | ~1600 - 1400 | ~1600 - 1400 | 2-amino-3-nitropyridine najah.edu |

Theoretical and Computational Chemistry Studies of 3 Ethoxy 5 Nitropyridine

Computational chemistry provides powerful tools to investigate the properties of molecules like 3-Ethoxy-5-nitropyridine at an atomic level. Through various theoretical models and simulations, researchers can predict and understand its dynamic behavior, reactivity, and spectroscopic characteristics without the need for empirical experimentation.

Derivatives and Functionalization of 3 Ethoxy 5 Nitropyridine for Advanced Chemical Applications

Synthesis of Substituted 3-Ethoxy-5-nitropyridine Derivatives

The functional groups on the this compound ring are amenable to various transformations, allowing for the synthesis of a wide array of substituted derivatives. Key reactions include the reduction of the nitro group and nucleophilic aromatic substitution.

One of the most fundamental transformations is the reduction of the nitro group to an amine, which drastically alters the electronic properties of the pyridine (B92270) ring and provides a handle for further functionalization. This conversion is commonly achieved through catalytic hydrogenation. For instance, a similar compound, 3-ethyl-5-nitropyridine, is effectively reduced to 5-amino-3-ethylpyridine using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.org This method is a standard procedure that would be applicable to this compound to yield 3-ethoxy-5-aminopyridine.

Another significant route to derivatives involves nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group strongly activates the pyridine ring towards attack by nucleophiles, particularly at the positions ortho and para to it (C2, C6, and C4). While the ethoxy group is a moderate activator, the nitro group's influence is dominant. Amination reactions, for example, can introduce amino groups onto the ring. Studies on the closely related isomer, 4-ethoxy-3-nitropyridine (B157411), have shown that amination can yield products like 2-amino-4-ethoxy-5-nitropyridine. ntnu.no More generally, 4-substituted-3-nitropyridines undergo amination with high selectivity at the position para to the nitro group. researchgate.net

A powerful method for creating substituted 5-nitropyridines is the three-component ring transformation (TCRT) of 3,5-dinitro-2-pyridone with an aldehyde in the presence of ammonium (B1175870) acetate (B1210297). acs.org This approach allows for the introduction of various alkyl and aryl substituents at the 3-position of the 5-nitropyridine core. acs.org While this method builds the ring rather than modifying a pre-existing one, it provides an alternative pathway to derivatives that fall under the 3-substituted-5-nitropyridine class. acs.org

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Nitro Group Reduction | H₂, Pd/C, Ethanol (B145695) | 3-Ethoxy-5-aminopyridine | acs.org |

| Amination (SNAr) | Ammonium acetate or Amines | 2-Amino-3-ethoxy-5-nitropyridine | ntnu.noresearchgate.net |

| Ring Transformation | 3,5-Dinitro-2-pyridone, Aldehyde, NH₄OAc | 3-Alkyl/Aryl-5-nitropyridines | acs.org |

Regioselective and Stereoselective Functionalization

The electronic nature of the this compound scaffold inherently directs the regioselectivity of further functionalization. The powerful electron-withdrawing nitro group at the 5-position deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack, primarily at the C2 and C6 positions.

High regioselectivity has been demonstrated in the amination of 3-nitropyridines. researchgate.net Both vicarious nucleophilic substitution (VNS) and oxidative substitution methods can install amino and alkylamino groups specifically at the position para to the nitro group with high yields. researchgate.net For this compound, this would correspond to substitution at the C2 position. The use of BF₃·OEt₂ as a mediator can also facilitate the regioselective direct functionalization of nitropyridines with Grignard reagents. uni-muenchen.de

Stereoselectivity becomes relevant in reactions that create new chiral centers, such as cycloadditions. While this compound itself is not a typical dienophile, related 5-nitro-2-pyridone structures undergo regioselective Diels-Alder (D-A) reactions with electron-rich dienes. nih.gov These reactions proceed stereoselectively to produce functionalized cis-adducts, demonstrating how the nitropyridine framework can control the stereochemical outcome of complex ring-forming reactions. nih.gov Similarly, 1,3-dipolar cycloaddition reactions involving nitropyridines and azomethine ylides have been studied, leading to the synthesis of condensed pyrroline (B1223166) and pyrrolidine (B122466) rings. researchgate.net The success and regioselectivity of this cycloaddition are influenced by the substituents on the pyridine ring. researchgate.net

Role as a Synthetic Synthon in Building Complex Molecular Scaffolds

A synthon is a conceptual unit within a molecule that aids in planning its synthesis. Due to its reactivity and functional group handles, this compound and its immediate derivatives are valuable synthons for constructing more complex molecular architectures, particularly in medicinal chemistry and materials science.

Nitropyridines are key intermediates for a variety of bioactive molecules. nih.gov For example, 2-chloro-3-nitropyridine (B167233) is a crucial building block for synthesizing piperazine (B1678402) derivatives that act as urease inhibitors. nih.gov The nitro group activates the chlorine for substitution by piperazine, and the resulting intermediate is further elaborated. nih.gov Similarly, derivatives of this compound, such as the corresponding 2-chloro or 2-amino compounds, serve as synthons for fused heterocyclic systems. Cyclization reactions using nitropyridine building blocks can yield complex scaffolds like benzofuro[3,2-b]pyridines and 5-nitro-1H-pyrazolo[3,4-b]pyridines. thieme-connect.de

The transformation of the nitro group itself is a key synthetic strategy. Its reduction to an amine provides a nucleophilic site, enabling the construction of amides, ureas, and other functionalities, which are prevalent in pharmacologically active compounds. nih.govmdpi.com The dual reactivity—electrophilic character of the ring and the convertible nature of the nitro group—makes this compound a versatile synthon for creating libraries of compounds for drug discovery and materials research. mdpi-res.com

Exploration in Materials Science Applications (e.g., Dyes, Catalysis)

The unique electronic properties of nitropyridine derivatives make them attractive candidates for applications in materials science. The combination of an electron-donating group (ethoxy) and an electron-withdrawing group (nitro) creates a "push-pull" system, which is a common motif in functional dyes and nonlinear optical (NLO) materials. mdpi-res.com

While specific applications for this compound are not widely documented, related dinitropyridine and nitropyridine compounds are known to be used as dyes and in catalysis. researchgate.net The reduction of nitropyridines can lead to azoxy and azo compounds. sorbonne-universite.fr Azoxy derivatives have found use as liquid crystals, and they serve as precursors for azo dyes through the Wallach rearrangement. sorbonne-universite.fr Furthermore, derivatives such as 4-aryl-3,5-dinitropyridines exhibit high potential for the production of NLO materials. researchgate.net The chemical diversity afforded by the nitro group is considered highly beneficial for developing new functional materials with specific optical or electronic properties. mdpi-res.com

Structure-Reactivity and Structure-Property Relationship Studies in Designed Derivatives

Understanding the relationship between a molecule's structure and its resulting reactivity or properties (SAR) is fundamental to designing new functional molecules. For pyridine derivatives, SAR studies are crucial for optimizing biological activity or material performance.